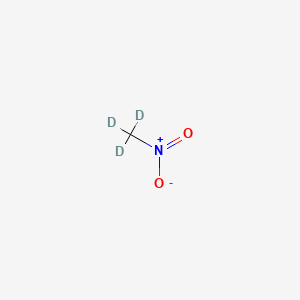

Nitromethane-d3

Vue d'ensemble

Description

Nitromethane-d3 (CD₃NO₂, CAS 13031-32-8) is a deuterated derivative of nitromethane, where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic substitution significantly alters its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, explosives analysis, and chemical synthesis .

Méthodes De Préparation

Base-Catalyzed Isotopic Exchange Method

A widely reported and efficient method for preparing nitromethane-d3 involves the reaction of nitromethane with deuterium oxide (D2O) under basic conditions. The reaction is catalyzed by strong bases such as sodium hydride, potassium hydride, deuterated sodium hydroxide, or potassium carbonate, often in the presence of phase-transfer catalysts to facilitate isotopic exchange.

Key Reaction Conditions and Catalysts:

| Parameter | Details |

|---|---|

| Starting Material | Nitromethane (CH3NO2) |

| Deuterium Source | Heavy water (D2O) |

| Base | Sodium hydride (NaH), potassium hydride (KH), deuterated NaOD, K2CO3 |

| Phase Transfer Catalyst | Quaternary ammonium salts or other suitable catalysts |

| Solvent | Methanol, ethanol, tetrahydrofuran, water, or mixtures |

| Temperature | Room temperature to reflux (approx. 25–100 °C) |

| Reaction Time | Typically 16 hours or until isotopic exchange is complete |

Reaction Summary:

$$

\text{CH}3\text{NO}2 + \text{D}2\text{O} \xrightarrow[\text{phase transfer catalyst}]{\text{base}} \text{CD}3\text{NO}2 + \text{H}2\text{O}

$$

The process involves repeated isotopic exchange cycles to achieve high deuterium incorporation in the methyl group. The reaction mixture is typically refluxed under nitrogen atmosphere to prevent oxidation and side reactions. After completion, the product is extracted with anhydrous organic solvents such as diethyl ether or ethyl acetate, dried over sodium sulfate, and purified by distillation or chromatography.

Reduction of Deuterated Nitro Intermediates

Another preparative route involves the synthesis of deuterated methylamine (CD3NH2) or its salts via reduction of deuterated nitro intermediates such as nitroformamidine or nitro-methyl hydrazine derivatives. These intermediates are themselves prepared from nitromethane or related compounds through isotopic exchange.

| Catalyst | Zinc powder, magnesium powder, iron, nickel |

|---|---|

| Solvent | Methanol, ethanol, tetrahydrofuran, or other inert solvents |

| Acid for Salt Formation | Hydrochloric acid, sulfuric acid, formic acid, acetic acid |

| Temperature | Room temperature to mild heating (25–70 °C) |

| Reaction Time | Several hours to overnight |

The reduction converts the nitro group to the corresponding deuterated methylamine hydrochloride salt, which can be further purified and used as a precursor for this compound synthesis or other deuterated compounds.

Synthesis from Deuterated Methanol

A related synthetic approach involves the preparation of key intermediates from deuterated methanol (CD3OD), which can be converted into this compound through multi-step reactions involving chlorination, nitration, or other functional group transformations.

For example, chlorination of CD3OD with thionyl chloride followed by nitration under controlled conditions can yield this compound with high isotopic purity. This method is noted for being simple, efficient, and cost-effective.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed isotopic exchange | Nitromethane + D2O | NaH, KH, NaOD, phase-transfer catalyst | Reflux, 16 h, inert solvent | Simple, high isotopic purity | Requires repeated exchange cycles |

| Reduction of nitro intermediates | Deuterated nitroformamidine | Zn, Mg, Fe, Ni; acids (HCl, H2SO4) | Mild heating, inert solvent | Produces deuterated methylamine | Multi-step, requires intermediate synthesis |

| Synthesis from deuterated methanol | CD3OD | Thionyl chloride, nitration reagents | Controlled temp, reflux | Efficient, scalable | Requires careful handling of reagents |

Research Findings and Practical Considerations

Isotopic Purity: The degree of deuterium incorporation is critical and can be enhanced by repeating the isotopic exchange process multiple times or by using highly pure deuterated reagents.

Catalyst Selection: The choice of base and catalyst influences reaction rate and yield. Sodium hydride and potassium hydride are preferred for their strong basicity and efficient exchange.

Solvent Effects: Polar aprotic solvents like tetrahydrofuran and protic solvents like methanol facilitate the exchange and reduction steps differently; solvent choice depends on the specific reaction step.

Safety and Environmental Impact: The processes avoid hazardous reagents like dimethyl sulfate and minimize harmful byproducts by controlling reaction temperature and pH, improving safety and environmental compatibility.

Scale-Up Potential: The methods described are amenable to scale-up for industrial production, given proper control of reaction parameters and purification steps.

Analyse Des Réactions Chimiques

Nitromethane-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroform (CD3NO2) using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of nitro(2H3)methane can yield deuterated amines (CD3NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Applications De Recherche Scientifique

NMR Spectroscopy

1.1 Role as a Solvent

Nitromethane-d3 is primarily utilized as a solvent in NMR spectroscopy due to its ability to minimize background signals. The deuterated nature of this compound allows for the suppression of solvent peaks, which enhances the clarity and accuracy of spectral readings. This is particularly beneficial when analyzing complex molecular structures, as it enables researchers to obtain precise data on chemical shifts and coupling constants .

1.2 Case Studies

- Structural Elucidation : In studies involving the structural elucidation of various compounds, this compound has been employed to provide detailed insights into molecular configurations. For instance, it was used in conjunction with 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) to analyze procyanidin and prodelphinidin ratios in condensed tannins .

- Pharmaceutical Applications : The compound has been crucial in the pharmaceutical industry for verifying the identity and purity of drug substances through routine NMR analyses .

Synthetic Chemistry

2.1 Mechanochemical Techniques

This compound has garnered attention in synthetic chemistry, particularly in mechanochemical processes. It has been utilized in asymmetric organocatalysis, where its deuterated form aids in tracking reaction pathways and understanding molecular recognition during self-assembly processes .

2.2 Synthesis of Rotaxanes

Research involving this compound has also focused on the synthesis of rotaxanes—molecular machines that are important for developing advanced materials and nanotechnology. The use of this compound allows for precise manipulation of molecular structures during synthesis, providing insights into the dynamics of molecular interactions .

Analytical Methods

3.1 Use as an Internal Standard

In analytical chemistry, this compound serves as an internal standard for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its high degree of deuteration ensures consistent results across analyses, making it a reliable choice for quantifying various metabolites in complex mixtures .

3.2 Environmental Considerations

While handling this compound poses certain risks, including potential skin and respiratory irritation, its environmental impact is minimal when disposed of properly. Compliance with safety regulations is essential to mitigate any risks associated with its use .

Mécanisme D'action

The mechanism of action of nitro(2H3)methane involves its ability to participate in various chemical reactions due to the presence of the nitro group. The nitro group is highly reactive and can undergo reduction to form amines or oxidation to form nitroform. These reactions are facilitated by the unique properties of deuterium, which can alter reaction kinetics and pathways .

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular weight: 64.06 g/mol (vs. 61.04 g/mol for non-deuterated nitromethane) .

- Density : 1.18 g/cm³ (observed in some sources) ; 1.107 g/cm³ (reported by Zibo Nanlin Chemical) .

- Boiling point : Discrepancies exist between sources: 100°C and 85.1°C at 760 mmHg . This variation may stem from differences in experimental conditions or purity.

- Hazards: Flammable (GHS Category 3), possible human carcinogen (IARC Group 2B) .

Deuterated Solvents in NMR Spectroscopy

Nitromethane-d3 is one of several deuterated solvents used to minimize proton interference in NMR. Key comparisons include:

Unique Advantages of this compound :

- Distinctive carbon-13 shift (57.3 ppm) avoids overlap with common organic signals .

- Used as an external NMR standard due to stability in mixed-solvent systems .

- Facilitates rapid D-H exchange in ammonia, enabling kinetic studies of de-deuteration .

Comparison with Non-Deuterated Nitromethane

Key Differences :

- Isotopic substitution increases molecular weight and slightly reduces boiling point (depending on source).

- This compound is preferred in deuterium-sensitive applications, while non-deuterated nitromethane is used as a solvent in organic synthesis and fuel additives.

Comparison with Other Nitro Compounds

Nitrobenzene-d5 (C₆D₅NO₂):

- Molecular Weight : 128.12 g/mol.

- Applications : Less common in NMR due to higher toxicity and lower versatility compared to this compound .

- Key Difference : Aromatic nitro compounds like nitrobenzene-d5 exhibit distinct reactivity (e.g., electrophilic substitution) compared to aliphatic this compound.

Nitroethane-d5 (CD₃CD₂NO₂):

- Limited commercial availability compared to this compound.

- Similar D-H exchange behavior in ammonia but with slower kinetics .

Spectroscopic Studies

Activité Biologique

Nitromethane-d3 (chemical formula: ) is a deuterated form of nitromethane, a compound commonly used as a solvent, in fuel formulations, and as a reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its toxicological effects, potential carcinogenicity, and metabolic implications based on diverse research findings.

Inhalation Studies

Research conducted on the inhalation toxicity of nitromethane has revealed significant findings. In a two-year study involving F344/N rats and B6C3F mice, various concentrations of nitromethane were administered to assess its toxic effects. The results indicated:

- Carcinogenic Activity : There was clear evidence of carcinogenic activity in female F344/N rats and male B6C3F mice, characterized by increased incidences of mammary gland fibroadenomas and liver neoplasms respectively. Notably, no carcinogenic activity was observed in male F344/N rats at lower exposure levels .

- Hematological Effects : Exposure to nitromethane resulted in microcytic anemia and thrombocytosis in both species. The presence of schistocytes and Heinz bodies suggested a hemolytic process occurring due to nitromethane exposure .

- Neurological Impact : Clinical observations noted hyperactivity early in the exposure period, transitioning to hypoactivity and loss of coordination towards the end of the study .

Case Reports

A case report detailed the effects of nitromethane ingestion in a patient who consumed synthetic model engine fuel containing nitromethane. Although acute ingestion is not typically associated with severe morbidity, it was noted that:

- Serum Creatinine Interference : Nitromethane caused falsely elevated serum creatinine levels due to interference with the Jaffe reaction assay. This led to unnecessary medical interventions such as dialysis .

- Supportive Care : Management of nitromethane exposure primarily involves supportive care without specific antidotes, highlighting its relatively low acute toxicity but potential for misdiagnosis .

Metabolic Pathways

The metabolism of this compound involves complex biochemical pathways. Studies have shown that:

- Deuterium Labeling : The incorporation of deuterium from this compound into metabolic products can be traced using NMR spectroscopy, providing insights into its metabolic fate and interactions with other compounds .

- Lipid Solubility : Nitromethane's high lipid solubility contributes to its prolonged elimination half-life from the body, which can complicate detection and assessment following exposure .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| Inhalation Toxicity | Carcinogenic activity observed in specific rat and mouse strains; microcytic anemia noted. |

| Case Reports | Falsely elevated serum creatinine levels; supportive management required for exposure cases. |

| Metabolic Studies | Deuterium incorporation traced via NMR; prolonged elimination due to lipid solubility. |

Q & A

Basic Research Questions

Q. How is Nitromethane-d³ synthesized and characterized for isotopic purity in academic research?

Nitromethane-d³ is synthesized via deuteration of nitromethane using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>99% deuterium) is verified using nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS). For NMR, the absence of residual proton signals (e.g., at ~4.3 ppm for CH₃NO₂) confirms deuteration efficiency . MS analysis quantifies the D/H ratio by comparing molecular ion clusters (e.g., m/z 64 for CD₃NO₂ vs. m/z 61 for CH₃NO₂). Researchers must report both synthetic protocols and analytical validation to ensure reproducibility .

Q. What safety protocols are critical when handling Nitromethane-d³ in laboratory settings?

Nitromethane-d³ is classified as a possible carcinogen (IARC Group 2B) and requires stringent safety measures. Key protocols include:

- Use of fume hoods to avoid inhalation of vapors.

- Gloves (nitrile or neoprene) and eye protection to prevent skin/eye contact.

- Storage in flame-resistant cabinets away from oxidizers or ignition sources. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels should be documented .

Q. How is Nitromethane-d³ utilized as a solvent or internal standard in analytical chemistry?

In NMR spectroscopy, Nitromethane-d³ serves as a deuterated solvent for polar analytes due to its high deuteration stability and compatibility with common NMR experiments (e.g., ¹³C DEPT). As an internal standard in mass spectrometry, its distinct isotopic signature aids in quantifying non-deuterated analogs via isotope dilution. Researchers must validate its inertness in specific reaction matrices to avoid interference .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in Nitromethane-d³ influence reaction kinetics in high-energy chemistry studies?

Deuterium substitution alters reaction pathways due to kinetic isotope effects (KIEs). For example, in shock-compression experiments, Nitromethane-d³ exhibits delayed decomposition compared to CH₃NO₂, attributed to stronger C-D bonds requiring higher activation energy. Raman spectroscopy under high-pressure conditions reveals distinct vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹), critical for modeling detonation dynamics . Researchers should compare isotopic variants using time-resolved spectroscopy and computational simulations (DFT or MD) to quantify KIEs .

Q. What methodological approaches resolve discrepancies in spectral data when Nitromethane-d³ is used as a deuterated solvent?

Discrepancies in NMR or IR spectra may arise from residual protons, solvent interactions, or impurities. Mitigation strategies include:

- Pre-treatment : Distillation or molecular sieves to remove water/contaminants.

- Baseline correction : Use of solvent suppression pulses in NMR.

- Cross-validation : Parallel analysis with alternative deuterated solvents (e.g., DMSO-d⁶) to isolate solvent-specific artifacts. Documentation of purification steps and spectral acquisition parameters (e.g., temperature, pulse sequences) is essential for reproducibility .

Q. How can researchers design experiments to investigate Nitromethane-d³’s role in isotopic tracer studies for metabolic or environmental research?

In metabolic tracing, Nitromethane-d³ can label methyl groups in biochemical pathways (e.g., methylation reactions). Experimental design considerations include:

- Dose optimization : Balancing isotopic enrichment with cytotoxicity (e.g., LC-MS/MS to monitor metabolite labeling efficiency).

- Control groups : Parallel experiments with non-deuterated nitromethane to distinguish isotopic effects from background noise.

- Data normalization : Use of internal standards (e.g., ¹³C-glucose) to correct for instrument variability. Environmental applications require tracking deuterium incorporation into soil or water systems via isotope-ratio mass spectrometry (IRMS) .

Q. Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing isotopic distribution data in Nitromethane-d³ studies?

- Multivariate analysis : Principal Component Analysis (PCA) to differentiate isotopic clusters in MS datasets.

- Error propagation : Monte Carlo simulations to quantify uncertainties in D/H ratio calculations.

- Contradiction resolution : Bland-Altman plots to assess agreement between NMR and MS results, with systematic biases addressed via calibration curves .

Q. How should researchers address conflicting results in shockwave studies involving Nitromethane-d³?

Discrepancies in detonation velocity or pressure profiles may stem from experimental variables (e.g., sample purity, confinement geometry). Solutions include:

- Standardized protocols : Adopt consensus parameters from literature (e.g., 1.0 g/cm³ sample density, steel confinement).

- Collaborative validation : Cross-laboratory replication using shared materials.

- Computational benchmarking : Compare experimental data with CHEETAH or CTH hydrocode simulations .

Q. Tables for Reference

Table 1: Key Analytical Techniques for Nitromethane-d³

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H/²H NMR | Purity verification | δ 4.3 ppm (CH₃), absence in d³ | |

| Raman Spectroscopy | Shock dynamics | C-D stretch ~2100 cm⁻¹ | |

| GC-MS | Isotopic ratio | m/z 61 vs. 64 |

Propriétés

IUPAC Name |

trideuterio(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156449 | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-32-8 | |

| Record name | Nitromethane-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.